methyl (2S)-1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S)-1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidine-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a pyrazole moiety, and a biphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrazole derivative with a pyrrolidine carboxylate ester under controlled conditions. The reaction may require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Scientific Research Applications
Methyl (2S)-1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl (2S)-1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate
- Methyl (2S,4S)-4-[(5-methylpyridin-2-yl)oxy]pyrrolidine-2-carboxylate
- Methyl (2S,4R)-4-(2,5-difluorophenoxy)pyrrolidine-2-carboxylate
Comparison: Compared to these similar compounds, methyl (2S)-1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidine-2-carboxylate is unique due to the presence of the pyrazole and biphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and its overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl (2S)-1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-22(26)20-8-5-13-25(20)15-19-14-23-24-21(19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-4,6-7,9-12,14,20H,5,8,13,15H2,1H3,(H,23,24)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYFGBOTOQJEAT-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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